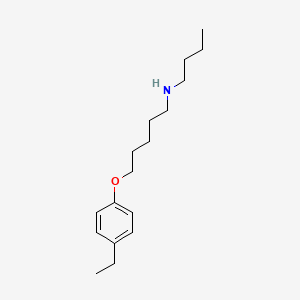

N-butyl-5-(4-ethylphenoxy)pentan-1-amine

Description

Properties

IUPAC Name |

N-butyl-5-(4-ethylphenoxy)pentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO/c1-3-5-13-18-14-7-6-8-15-19-17-11-9-16(4-2)10-12-17/h9-12,18H,3-8,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQWOJMYCVHDLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCCCOC1=CC=C(C=C1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-(4-ethylphenoxy)pentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenol with 1-bromopentane to form 5-(4-ethylphenoxy)pentane. This intermediate is then reacted with butylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-(4-ethylphenoxy)pentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-butyl-5-(4-ethylphenoxy)pentan-1-one, while substitution reactions can produce various substituted amines.

Scientific Research Applications

N-butyl-5-(4-ethylphenoxy)pentan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-5-(4-ethylphenoxy)pentan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-butyl-5-(4-ethylphenoxy)pentan-1-amine with key analogs from the evidence, focusing on structural features, synthesis, and applications.

Structural and Functional Group Comparisons

Notes:

- The hypothetical target compound shares a pentan-1-amine backbone with analogs in , but differs in substituents. Its 4-ethylphenoxy group introduces lipophilicity compared to phenyl or oxadiazole moieties.

- The enamine structure in (with a double bond) confers rigidity, whereas the ether linkage in the target compound may enhance solubility.

Key Differences :

- The target compound’s ether group may require milder reaction conditions compared to the oxadiazole cyclization in , which involves high temperatures or catalysts.

- Enantioselective synthesis (as in ) is unnecessary for the target compound unless chirality is introduced via the phenoxy group.

Physicochemical and Functional Properties

Notes:

Research and Application Insights

- Pharmaceutical Potential: Ethyl 4-ANPP () is a despropionyl fentanyl analog, highlighting the relevance of pentan-1-amine derivatives in opioid research. The target compound’s ether and alkyl groups could modulate receptor binding kinetics.

- Materials Science : Bicyclo[1.1.1]pentan-1-amine derivatives () demonstrate utility in rigid scaffold synthesis, suggesting that the target compound’s flexibility might be tailored for polymer or catalyst design.

Q & A

Q. What are the common synthetic routes for N-butyl-5-(4-ethylphenoxy)pentan-1-amine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves alkylation of a phenoxy-pentane intermediate followed by amination with n-butylamine. Key steps include:

- Phenoxy backbone preparation : Reacting 4-ethylphenol with 1,5-dibromopentane under basic conditions (e.g., K₂CO₃ in DMF) to form 5-(4-ethylphenoxy)pentane .

- Amination : Nucleophilic substitution of the terminal bromide with n-butylamine in ethanol at 60–80°C for 12–24 hours .

- Optimization : Yields improve with phase-transfer catalysts (e.g., tetrabutylammonium bromide) and inert atmospheres to prevent oxidation. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation relies on:

- NMR : <sup>1</sup>H NMR shows distinct signals for the butyl chain (δ 0.9–1.5 ppm), phenoxy aromatic protons (δ 6.7–7.2 ppm), and amine protons (δ 1.6–2.2 ppm). <sup>13</sup>C NMR confirms the ether linkage (C-O at ~70 ppm) .

- Mass Spectrometry (MS) : ESI-MS typically displays [M+H]<sup>+</sup> at m/z 292.3 (calculated for C₁₇H₂₉NO) .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1240 cm⁻¹ (C-O-C stretch) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol; poorly soluble in water (<1 mg/mL). Use sonication for aqueous suspensions .

- Stability : Degrades under UV light (half-life <24 hours). Store at –20°C in amber vials under argon. Stability in biological buffers (pH 7.4) is >48 hours at 4°C .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., <sup>1</sup>H NMR splitting patterns) be resolved during characterization?

- Methodological Answer : Contradictions arise from rotamers due to restricted rotation around the amine-pentane bond. Strategies include:

- Variable Temperature NMR : Heating to 60°C in DMSO-d₆ simplifies splitting by accelerating bond rotation .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and correlates with carbon environments .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict lowest-energy conformers and simulate spectra .

Q. What strategies are effective for improving enantiomeric purity in asymmetric synthesis?

- Methodological Answer : Chiral resolution challenges stem from the flexible pentane chain. Approaches include:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives during amination to induce stereoselectivity .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of enantiomers .

- Chiral HPLC : Pirkle-type columns (Chiralpak IA) achieve baseline separation (α >1.5) with hexane/isopropanol mobile phases .

Q. How does the 4-ethylphenoxy moiety influence biological activity in enzyme inhibition assays?

- Methodological Answer : The ethylphenoxy group enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites. For example:

- Kinase Inhibition : In MDCK cell assays, IC₅₀ values correlate with substituent bulk (ethyl > methyl > H). Competitive inhibition confirmed via Lineweaver-Burk plots .

- Metabolic Stability : Cytochrome P450 (CYP3A4) oxidation of the ethyl group generates a reactive quinone intermediate, detected via LC-MS/MS .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across cell-based vs. cell-free assays?

- Methodological Answer : Discrepancies often arise from membrane permeability or off-target effects . Mitigation includes:

- Cell-Free Validation : Use purified enzyme (e.g., recombinant kinase) to isolate target engagement .

- Permeability Assays : Measure intracellular compound levels via LC-MS (e.g., HEK293T lysates) .

- Counter-Screening : Test against related enzymes (e.g., PKA, PKC) to rule out non-specific inhibition .

Experimental Design Considerations

Q. What in vivo models are suitable for studying neuropharmacological effects?

- Methodological Answer : Prioritize models with blood-brain barrier (BBB) penetration :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.